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Compound of Interest

Compound Name: Diisobutyl glutarate

Cat. No.: B1615162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

diisobutyl glutarate (C₁₃H₂₄O₄, CAS No: 71195-64-7). The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. This document details available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental

protocols for these techniques, and provides a visual representation of the general analytical

workflow.

Data Presentation
The spectroscopic data for diisobutyl glutarate is summarized in the following tables. It is

important to note that while some experimental data is available, complete spectral datasets

are not consistently found in publicly accessible databases. In such cases, predicted data

based on established chemical shift and fragmentation principles is provided and clearly

indicated.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly available experimental ¹H NMR spectrum for diisobutyl glutarate could be located.

Therefore, a predicted ¹H NMR spectrum is presented below based on standard chemical shift

values for similar ester compounds.
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Table 1: Predicted ¹H NMR Chemical Shifts for Diisobutyl Glutarate

Protons (Structure)
Predicted Chemical
Shift (ppm)

Multiplicity Integration

a (-CH(CH₃)₂) ~1.9 Nonet 2H

b (-CH₂) ~3.8 Doublet 4H

c (-CH₂CH₂CH₂-) ~1.9 Quintet 2H

d (-COCH₂-) ~2.3 Triplet 4H

e (-CH(CH₃)₂) ~0.9 Doublet 12H

Note: This is a predicted spectrum. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a ¹³C NMR spectrum for diisobutyl glutarate is noted in the SpectraBase database, the

specific peak data is not publicly available.[1] The following table presents predicted chemical

shifts based on typical values for esters.

Table 2: Predicted ¹³C NMR Chemical Shifts for Diisobutyl Glutarate

Carbon (Structure) Predicted Chemical Shift (ppm)

Carbonyl (C=O) ~173

Methylene (-OCH₂-) ~71

Methine (-CH(CH₃)₂) ~28

Methylene (-COCH₂-) ~34

Methylene (-CH₂CH₂CH₂-) ~20

Methyl (-CH₃) ~19

Note: This is a predicted spectrum based on general values for esters. Actual experimental

values may vary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1615162?utm_src=pdf-body
https://www.benchchem.com/product/b1615162?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/117054
https://www.benchchem.com/product/b1615162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
A vapor phase IR spectrum of diisobutyl glutarate is available through SpectraBase, though

the full spectrum is not publicly accessible.[1] The expected characteristic absorption bands for

an aliphatic ester are listed below.

Table 3: Characteristic IR Absorption Bands for Diisobutyl Glutarate

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (alkane) 2850-3000 Strong

C=O stretch (ester) 1735-1750 Strong

C-O stretch (ester) 1000-1300 Strong

Mass Spectrometry (MS)
The NIST Mass Spectrometry Data Center provides fragmentation information for diisobutyl
glutarate, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass

spectrum contains a total of 48 peaks.[1]

Table 4: Key Mass Spectrometry Fragments for Diisobutyl Glutarate

m/z Relative Intensity Possible Fragment

57 High [C₄H₉]⁺ (isobutyl cation)

115 High
[M - OCH₂(CH(CH₃)₂)]⁺ or

rearrangement products

171 High [M - C₄H₉O]⁺

244 Low to absent [M]⁺ (Molecular Ion)

Experimental Protocols
The following sections describe generalized experimental protocols for the acquisition of

spectroscopic data for a liquid ester like diisobutyl glutarate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of diisobutyl glutarate is dissolved in a deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference

standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00

ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a

90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify

the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a

longer relaxation delay are often required compared to ¹H NMR.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like diisobutyl glutarate, the Attenuated Total

Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first

recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

The instrument software automatically ratios the sample spectrum to the background

spectrum to generate the final transmittance or absorbance spectrum. A typical spectral

range is 4000-400 cm⁻¹.
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Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of diisobutyl glutarate is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the

analysis. The GC is equipped with a capillary column suitable for separating semi-volatile

organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

GC Separation: A small volume of the prepared sample is injected into the heated GC inlet,

where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through

the column. The column is subjected to a temperature program to facilitate the separation of

components based on their boiling points and interactions with the stationary phase.

MS Analysis: As the separated components elute from the GC column, they enter the ion

source of the mass spectrometer. Electron ionization (EI) is a common method, where the

molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass

analyzer and detected.

Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed. The

molecular ion peak (if present) provides the molecular weight of the compound, and the

fragmentation pattern serves as a molecular fingerprint that can be used for structural

elucidation and library matching.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as diisobutyl glutarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1615162#spectroscopic-data-of-diisobutyl-glutarate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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